2,2'-Ethylenedioxydiphenol
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Overview
Description
2,2’-Ethylenedioxydiphenol: is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . It is also known by its IUPAC name 2-[2-(2-hydroxyphenoxy)ethoxy]phenol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
2,2’-Ethylenedioxydiphenol can be synthesized through the reaction of 2-hydroxyphenol with ethylene glycol under specific conditions. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the formation of the ether linkage between the phenol groups and the ethylene glycol .
Industrial Production Methods:
In industrial settings, the production of 2,2’-Ethylenedioxydiphenol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2’-Ethylenedioxydiphenol can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .
Reduction: Reduction reactions of 2,2’-Ethylenedioxydiphenol are less common but can be achieved using reducing agents like .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Catalysts: Sulfuric acid for ether formation.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Substitution Products: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
2,2’-Ethylenedioxydiphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Ethylenedioxydiphenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors involved in cellular signaling pathways, thereby modulating biological processes .
Comparison with Similar Compounds
- 1,2-Bis(2-hydroxyphenoxy)ethane
- Ethylene Glycol Bis(2-hydroxyphenyl) Ether
- Resorcinol Diglycidyl Ether
Comparison:
2,2’-Ethylenedioxydiphenol is unique due to its specific ether linkage between the phenol groups and ethylene glycol. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds . Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
2-[2-(2-hydroxyphenoxy)ethoxy]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,15-16H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYNAEBLJBDWPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCOC2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409128 |
Source
|
Record name | 2,2'-Ethylenedioxydiphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20115-81-5 |
Source
|
Record name | 2,2'-Ethylenedioxydiphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Ethylenedioxydiphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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